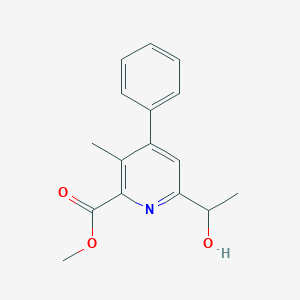

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for related pyridine esters (e.g., methyl picolinate) guide signal assignments:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine C3-methyl | 2.1–2.3 | Singlet | 3H |

| Hydroxyethyl -CH₃ | 1.2–1.4 | Doublet | 3H |

| Hydroxyethyl -CH(OH) | 3.6–4.0 | Multiplet | 1H |

| Phenyl ring protons | 7.2–7.6 | Multiplet | 5H |

| Ester methoxy (-OCH₃) | 3.8–3.9 | Singlet | 3H |

Key observations:

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

| Bond/Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O stretch | 1720–1740 | Strong |

| O-H stretch (hydroxyethyl) | 3200–3400 | Broad |

| Aromatic C-H stretch | 3050–3100 | Medium |

| Pyridine ring vibrations | 1580–1600 | Strong |

The broad O-H stretch at 3200–3400 cm⁻¹ confirms the presence of a hydroxyl group, while the ester carbonyl peak at ~1730 cm⁻¹ dominates the spectrum.

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound exhibits key fragments resulting from bond cleavages:

| Fragment Ion | m/z | Proposed Origin |

|---|---|---|

| Molecular ion [M]⁺ | 271 | Intact molecule |

| [M - CH₃O]⁺ | 239 | Loss of methoxy group from ester |

| [M - H₂O]⁺ | 253 | Dehydration of hydroxyethyl group |

| Pyridine ring fragment | 121 | Cleavage between C3-methyl and phenyl |

The base peak at m/z 271 corresponds to the molecular ion, while secondary peaks arise from α-cleavage near the ester and hydroxyethyl moieties.

Properties

IUPAC Name |

methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-13(12-7-5-4-6-8-12)9-14(11(2)18)17-15(10)16(19)20-3/h4-9,11,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZKQHDIWJCWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1C2=CC=CC=C2)C(C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The common precursor is methyl 6-bromopicolinate, which can be synthesized or procured commercially. This intermediate is pivotal for subsequent substitution or coupling reactions to introduce the hydroxyethyl group at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

A key method involves palladium-catalyzed cross-coupling reactions such as the Hirao cross-coupling or Stille coupling to install phosphonate or other functional groups on the pyridine ring, which can then be elaborated into hydroxyethyl derivatives.

For example, methyl 6-bromopicolinate undergoes palladium-catalyzed coupling with diethylphosphite reagents to form phosphonate esters, which after hydrolysis yield hydroxy-functionalized derivatives.

Stille coupling with organotin reagents is also employed to introduce various substituents that can be transformed into hydroxyethyl groups after further chemical manipulation.

Nucleophilic Substitution on Alkyl Bromide Intermediates

Another approach is the conversion of methyl 6-(hydroxymethyl)picolinate to an alkyl bromide intermediate, which then undergoes nucleophilic substitution with hydroxyethyl nucleophiles or related reagents.

This method involves substitution reactions where the alkyl bromide is replaced by nucleophiles containing hydroxyethyl groups, followed by hydrolysis to yield the target hydroxyethyl-substituted picolinate.

This route allows for diversification by varying the nucleophile, enabling synthesis of a range of hydroxyethyl derivatives.

Hydrolysis and Functional Group Transformations

Post-substitution, ester hydrolysis or saponification steps are often employed to convert ester or phosphonate intermediates into the desired carboxylate or hydroxyethyl-functionalized picolinate.

- Acid or base-catalyzed hydrolysis is used to remove protecting groups or convert esters into acids or alcohols, finalizing the structure of Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination or procurement | Methyl picolinate | Brominating agent or commercial source | Methyl 6-bromopicolinate | - | Key precursor for further functionalization |

| 2 | Palladium-catalyzed cross-coupling | Methyl 6-bromopicolinate | Pd catalyst, diethylphosphite or organotin reagents | Phosphonate or substituted picolinate esters | 70-80 | Hirao or Stille coupling |

| 3 | Nucleophilic substitution | Methyl 6-(hydroxymethyl)picolinate bromide | Hydroxyethyl nucleophile | Hydroxyethyl-substituted picolinate intermediates | 60-75 | Allows introduction of hydroxyethyl group |

| 4 | Hydrolysis/saponification | Ester or phosphonate intermediates | Acid or base | This compound | 70-90 | Final deprotection and functional group adjustment |

Research Findings and Analysis

The palladium-catalyzed cross-coupling reactions provide a robust and versatile route to functionalize the pyridine ring with high regioselectivity and good yields, essential for the synthesis of hydroxyethyl derivatives.

Nucleophilic substitution on alkyl bromide intermediates is a straightforward method, allowing the introduction of hydroxyethyl groups under mild conditions, preserving sensitive functionalities.

Hydrolysis steps are critical to convert protected intermediates into the final active compound, and optimization of reaction conditions (pH, temperature, time) significantly affects yield and purity.

The synthetic methods are supported by characterization techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the products.

Summary Table of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Coupling of methyl 6-bromopicolinate with phosphite or organotin reagents | High regioselectivity, good yields | Requires expensive catalysts, sensitive to air/moisture |

| Nucleophilic Substitution | Replacement of alkyl bromide by hydroxyethyl nucleophiles | Mild conditions, versatile | May require careful control of reaction conditions |

| Hydrolysis/Saponification | Conversion of esters/phosphonates to acids/alcohols | Final deprotection step, high yield | Sensitive to over-hydrolysis or side reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are substituted aromatic compounds, depending on the specific substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate has garnered attention for its potential therapeutic properties. Notably, it has been investigated for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme implicated in cancer progression and immune response modulation. Inhibiting IDO can enhance T-cell proliferation by increasing tryptophan levels, which is crucial for effective immune responses against tumors .

Cancer Treatment

The compound's structural characteristics allow it to serve as a scaffold for developing novel anticancer agents. Research indicates that derivatives of this compound can be formulated into pharmaceutical compositions aimed at treating various cancers by modulating the kynurenine pathway .

Analytical Applications

In addition to its medicinal uses, this compound is utilized as an analytical standard in chemical and pharmaceutical research. Its purity and stability make it suitable for calibration in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Quality Control

The compound serves as a reference material for assessing the purity of related compounds in pharmaceutical formulations. This application is vital for ensuring the quality and efficacy of drug products .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on IDO Inhibition : A study highlighted the compound's effectiveness in inhibiting IDO, demonstrating a significant increase in tryptophan levels in vitro, which correlated with enhanced immune response markers .

- Analytical Method Development : Another research effort focused on developing HPLC methods utilizing this compound as an internal standard, showcasing its utility in quantifying related metabolites in biological samples .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations :

- Methyl 6-Acetyl-3-methyl-4-phenylpicolinate (CAS: 64034-97-5) shares the same methyl and phenyl substituents but replaces the hydroxyethyl group with an acetyl moiety.

- Chlorinated analogues (e.g., Methyl 4-amino-3,6-dichloropicolinate) exhibit reduced hydrophilicity due to halogenation, which may enhance stability but limit solubility in polar solvents .

- Positional isomerism in Methyl 6-methyl-3-phenylpicolinate (phenyl at C3 instead of C4) demonstrates how substituent placement impacts steric hindrance and aromatic stacking interactions .

Comparison with Analogues

- Acetyl derivative (CAS: 64034-97-5) : Synthesized via Friedel-Crafts acylation, followed by esterification .

- Chlorinated analogues: Typically prepared via nucleophilic aromatic substitution using POCl₃ or PCl₅, as described for Methyl 4-amino-3,6-dichloropicolinate .

- Sulfonamide derivatives (e.g., compounds in ): Employ sulfonyl chloride reactions, highlighting divergent strategies for introducing polar groups .

Physicochemical and Reactivity Profiles

- Hydroxyethyl vs. Acetyl : The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity compared to the acetyl group, improving aqueous solubility but increasing susceptibility to oxidation .

- Chlorinated vs. Methyl/Phenyl : Chlorine atoms increase molecular weight and density but reduce bioavailability due to higher lipophilicity .

Biological Activity

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate (CAS Number: 64034-95-3) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinate backbone, which is known for its diverse biological properties. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 273.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and energy production.

- Cell Signaling Modulation : It appears to influence key signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Study: Inhibition of Kinase Activity

A study investigating the effects of this compound on PIM kinase activity revealed promising results. PIM kinases are implicated in various cancers, and their inhibition could lead to therapeutic benefits.

Table 2: IC50 Values for Kinase Inhibition

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Control (DMSO) | >10 |

The results indicate that the compound effectively inhibits PIM kinase activity at low concentrations, suggesting its potential as an anticancer agent.

Dosage Effects in Animal Models

In vivo studies have shown that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects on metabolic processes and cellular function.

- High Doses : Induction of cellular stress and apoptosis, highlighting the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic enzymes, influencing metabolic flux and altering levels of key metabolites. This interaction can lead to significant changes in overall metabolic homeostasis.

Transport and Distribution

Research indicates that this compound is transported within cells via specific transporters, which affects its localization and biological activity. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate, and how can stereochemical control be achieved?

Synthesis of this compound likely involves functionalization at the pyridine ring’s 6-position. A plausible method includes:

- Step 1 : Starting with a substituted picolinic acid ester (e.g., methyl 3-methyl-4-phenylpicolinate).

- Step 2 : Introducing the 1-hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences. For example, describes analogous procedures for generating α-hydroxyethyl substituents using silyl-protected intermediates followed by hydrolysis .

- Stereochemical Control : Chiral resolution (e.g., enzymatic kinetic resolution) or asymmetric catalysis (e.g., Sharpless dihydroxylation) may ensure enantiomeric purity. highlights the importance of stereochemistry in structurally related β-lactam antibiotics, where (R)- or (S)-hydroxyethyl groups dictate activity .

Q. How should researchers characterize the stability of this compound under varying solvent conditions?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products.

- Solvent Systems : Test polar protic (e.g., methanol/water), polar aprotic (e.g., DMSO), and nonpolar solvents (e.g., hexane).

- Conditions : Expose the compound to heat (40–60°C), light, and acidic/basic buffers (pH 3–10).

- Key Parameters : Track ester hydrolysis (via loss of methyl carboxylate) and oxidation of the hydroxyethyl group (to acetyl). suggests dimerization risks for similar α-hydroxyethyl-substituted heterocycles under thermal stress .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR : Use H and C NMR to verify substitution patterns (e.g., phenyl at C4, hydroxyethyl at C6). Compare chemical shifts with analogs like methyl 6-acetyl-3-methyl-4-phenylpicolinate () .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 271.12 g/mol).

- Chromatography : HPLC with UV/Vis detection (λ ~250–300 nm for aromatic systems) to assess purity ≥98% () .

Advanced Research Questions

Q. How does the hydroxyethyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

Q. What strategies can resolve contradictions in reported dimerization kinetics of α-hydroxyethyl-substituted heterocycles?

- Data Contradictions : reports rapid dimerization of α-hydroxyethyl furans via O-quinodimethane intermediates, while shows stability in β-lactams.

- Resolution :

- Steric Effects : The phenyl group at C4 (this compound) may hinder dimerization vs. smaller substituents in .

- Solvent Polarity : Test dimerization rates in low-polarity solvents (e.g., toluene) vs. polar media (e.g., DMF).

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect transient intermediates.

Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?

- Approach :

- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.